(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one
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Overview
Description
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is a chiral compound with a unique structure that includes a fluorine atom and an isopropyl group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoronaphthalene and isopropyl bromide.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts alkylation reaction, where 6-fluoronaphthalene reacts with isopropyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride to form the dihydronaphthalenone core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one: The racemic mixture of the compound.
6-Fluoro-1-methyl-3,4-dihydronaphthalen-2(1H)-one: A similar compound with a methyl group instead of an isopropyl group.
6-Fluoro-1-ethyl-3,4-dihydronaphthalen-2(1H)-one: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
(S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its chiral nature and the presence of both a fluorine atom and an isopropyl group
Properties
IUPAC Name |
(1S)-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c1-8(2)13-11-5-4-10(14)7-9(11)3-6-12(13)15/h4-5,7-8,13H,3,6H2,1-2H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWMPOIXJTKLT-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CCC2=C1C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)CCC2=C1C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450884 |
Source
|
Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104205-01-8 |
Source
|
Record name | (1S)-6-Fluoro-1-(propan-2-yl)-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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